molecular formula C14H16Se2 B14442079 Biselenopyranylidene, 2,2',6,6'-tetramethyl- CAS No. 79308-66-0

Biselenopyranylidene, 2,2',6,6'-tetramethyl-

Cat. No.: B14442079
CAS No.: 79308-66-0
M. Wt: 342.2 g/mol
InChI Key: PVZGBSMFMQEYNX-UHFFFAOYSA-N
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Description

Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is an organoselenium compound with the molecular formula C14H16Se2. It is characterized by the presence of selenium atoms within its structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- typically involves the reaction of selenium-containing precursors with pyranylidenes under controlled conditions. One common method includes the use of selenium dioxide (SeO2) as a selenium source, which reacts with 2,2’,6,6’-tetramethylpyranylidene in the presence of a suitable solvent and catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Biselenopyranylidene, 2,2’,6,6’-tetramethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Biselenopyranylidene, 2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Biselenopyranylidene, 2,2’,6,6’-tetramethyl- can yield selenoxides, while reduction can regenerate the original compound .

Scientific Research Applications

Biselenopyranylidene, 2,2’,6,6’-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Biselenopyranylidene, 2,2’,6,6’-tetramethyl- exerts its effects involves the interaction of selenium atoms with various molecular targets. Selenium can form stable bonds with other elements, influencing the compound’s reactivity and stability. The pathways involved include redox reactions, where selenium alternates between different oxidation states, thereby modulating the compound’s chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biselenopyranylidene, 2,2’,6,6’-tetramethyl- is unique due to its selenium content, which imparts distinct chemical properties not found in similar compounds. This uniqueness makes it valuable in specific applications where selenium’s reactivity and stability are advantageous .

Properties

CAS No.

79308-66-0

Molecular Formula

C14H16Se2

Molecular Weight

342.2 g/mol

IUPAC Name

4-(2,6-dimethylselenopyran-4-ylidene)-2,6-dimethylselenopyran

InChI

InChI=1S/C14H16Se2/c1-9-5-13(6-10(2)15-9)14-7-11(3)16-12(4)8-14/h5-8H,1-4H3

InChI Key

PVZGBSMFMQEYNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C([Se]C(=C2)C)C)C=C([Se]1)C

Origin of Product

United States

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